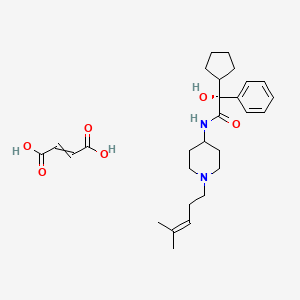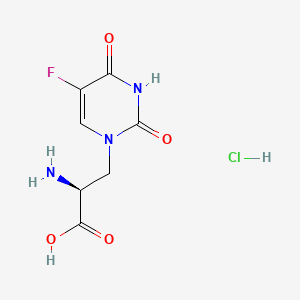
Pembrolizumab
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cancer is a complex disease that affects millions of people worldwide. Despite the significant progress in cancer research and treatment, the disease remains a significant public health concern. Traditional cancer treatments, such as chemotherapy and radiation therapy, have several limitations, including toxicity and resistance development. Immunotherapy, a novel approach that stimulates the immune system to fight cancer, has emerged as a promising alternative. Pembrolizumab is a monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, which is expressed on T cells.
Aplicaciones Científicas De Investigación
1. Pembrolizumab in Melanoma Treatment
This compound has shown effectiveness in treating melanoma. A study reported a notable improvement in recurrence-free survival in patients with resected high-risk stage III melanoma, making it a viable adjuvant therapy option in this context (Eggermont et al., 2018). Additionally, this compound demonstrated superiority over ipilimumab, another immunotherapy agent, in advanced melanoma, with a significant portion of patients showing improved survival rates (Robert et al., 2019).
2. Impact on Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, this compound has been a game-changer, particularly for patients with a high PD-L1 tumor proportion score. An updated analysis of the KEYNOTE-024 study revealed that this compound significantly improved survival compared to traditional platinum-based chemotherapy (Reck et al., 2019).
3. Application in Head and Neck Squamous Cell Carcinoma
This compound has been evaluated in the context of head and neck squamous cell carcinoma (HNSCC). A phase IB study indicated that this compound in combination with chemoradiotherapy is safe and does not impair the delivery of curative radiotherapy or chemotherapy in HNSCC (Powell et al., 2020).
4. Treatment of Hepatocellular Carcinoma
In advanced hepatocellular carcinoma, this compound has been shown to have antitumor activity, representing a potential treatment option for patients previously treated with sorafenib (Zhu et al., 2018).
5. Efficacy in Gastroesophageal Junction Adenocarcinoma
This compound has been approved for treatment of advanced PD-L1 positive gastric and gastroesophageal junction adenocarcinoma, providing a new therapeutic option for patients who have progressed on prior chemotherapy (Joshi et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research direction for Pembrolizumab includes inhibitors targeting novel immune checkpoints, such as the T cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT), lymphocyte activation gene-3 (LAG-3), T cell immunoglobulin and mucin domain-containing protein (TIM-3), bi-/tri-specific antibody-targeted therapy, and tumor vaccines .
Análisis Bioquímico
Biochemical Properties
Pembrolizumab is an IgG4-kappa monoclonal antibody that specifically binds to the PD-1 receptor on lymphocytes. By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, this compound prevents the inhibitory signaling that would otherwise reduce T-cell activity. This blockade enhances the immune system’s ability to attack cancer cells . The interaction between this compound and PD-1 involves high-affinity binding, which is critical for its therapeutic efficacy .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly immune cells. By inhibiting the PD-1 pathway, this compound reactivates T-cells, allowing them to proliferate and attack tumor cells more effectively . This reactivation influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the production of cytokines and other immune mediators, leading to a more robust anti-tumor response .
Molecular Mechanism
At the molecular level, this compound binds to the PD-1 receptor on T-cells, blocking its interaction with PD-L1 and PD-L2. This blockade prevents the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) and immunoreceptor tyrosine-based switch motifs (ITSMs) in the PD-1 intracellular domain . Consequently, the recruitment of Src homology phosphatase 2 (SHP2) is inhibited, which would otherwise dephosphorylate key proteins in the T-cell receptor (TCR) signaling pathway . This inhibition restores T-cell activity and enhances the immune response against cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, but its efficacy can be influenced by factors such as light exposure and temperature . Long-term effects on cellular function have been studied in vitro and in vivo, revealing that this compound can sustain T-cell activation and anti-tumor activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound can lead to more pronounced anti-tumor effects, but they may also increase the risk of adverse effects . In humanized mouse models, this compound has shown efficacy in inhibiting tumor growth and preventing metastasis, with dosage-dependent variations in immune cell infiltration and tumor response .
Metabolic Pathways
This compound is primarily involved in the immune response rather than traditional metabolic pathways. It interacts with the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2, which are critical for immune checkpoint regulation . This blockade enhances the immune system’s ability to target and destroy cancer cells, thereby influencing metabolic flux and metabolite levels within the tumor microenvironment .
Transport and Distribution
This compound is distributed within the body through the bloodstream and is primarily transported to lymphoid tissues and tumor sites . The central volume of distribution for this compound is estimated to be between 2.88 and 3.48 liters . Factors such as albumin levels, body weight, and prior therapies can influence its distribution, but these factors are not considered clinically significant .
Subcellular Localization
This compound exerts its effects primarily at the cell surface, where it binds to the PD-1 receptor on T-cells . This interaction does not involve significant subcellular localization, as this compound functions extracellularly to block PD-1 signaling. The downstream effects of PD-1 blockade can influence various intracellular signaling pathways and gene expression profiles .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pembrolizumab involves the coupling of a monoclonal antibody with a cytotoxic drug. The antibody is produced using recombinant DNA technology, while the cytotoxic drug is synthesized separately and then conjugated to the antibody. The conjugation process involves the use of a linker molecule that connects the two components. The synthesis pathway is designed to ensure that the final product is pure and stable, with minimal side effects.", "Starting Materials": [ "Monoclonal antibody", "Cytotoxic drug", "Linker molecule", "Solvents", "Reagents" ], "Reaction": [ "Production of monoclonal antibody using recombinant DNA technology", "Synthesis of cytotoxic drug using organic chemistry techniques", "Functionalization of linker molecule with reactive groups", "Activation of monoclonal antibody with a crosslinking agent", "Conjugation of cytotoxic drug to activated monoclonal antibody using linker molecule", "Purification of conjugated product using chromatography techniques", "Characterization of final product using analytical techniques" ] } | |
Número CAS |
1374853-91-4 |
Fórmula molecular |
NA |
Peso molecular |
NA |
Sinónimos |
Lambrolizumab; Pembrolizumab |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)


![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)

![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)

